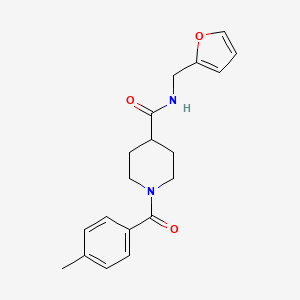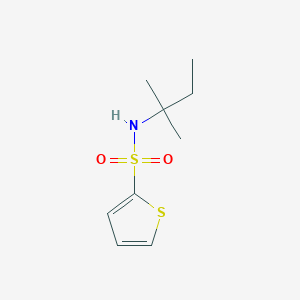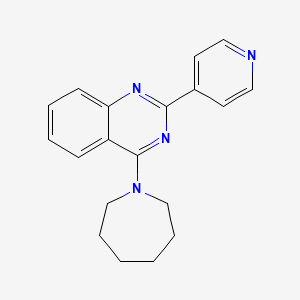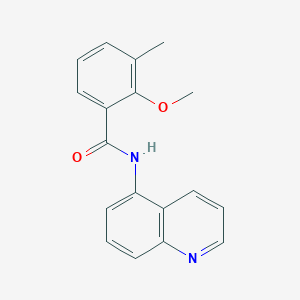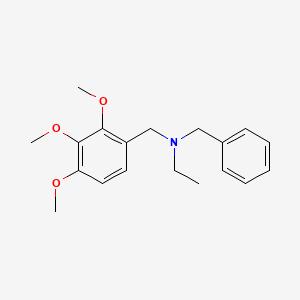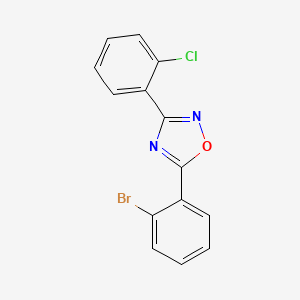
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The purpose of
Mécanisme D'action
The mechanism of action of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has not been fully elucidated. However, various studies have suggested that the compound exerts its biological activities by interacting with specific molecular targets. For instance, a study conducted by M. S. Zaman et al. (2014) suggested that the compound may exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. Similarly, a study conducted by S. A. Kumbhar et al. (2013) suggested that the compound may exert its antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole have been studied in various in vitro and in vivo models. For instance, a study conducted by A. K. Chakraborty et al. (2018) evaluated the cytotoxicity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in human breast cancer cells. The results indicated that the compound exhibited significant cytotoxicity against the tested cells. Similarly, a study conducted by S. A. Kumbhar et al. (2013) evaluated the acute toxicity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in rats. The results indicated that the compound was relatively safe at low doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. The compound has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities, making it a versatile tool for various research fields. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and low availability. The synthesis of this compound involves multiple steps and requires specialized equipment and reagents, making it challenging for researchers with limited resources to obtain.
Orientations Futures
The potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various fields have sparked significant interest in the scientific community, leading to numerous ongoing research studies. Some of the future directions for research on this compound include:
1. Exploring the potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in materials science, such as the development of novel sensors and catalysts.
2. Investigating the mechanism of action of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various biological systems to gain a better understanding of its molecular targets and pathways.
3. Developing novel derivatives of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole with improved biological activities and lower toxicity.
4. Evaluating the potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in agriculture, such as the development of novel pesticides and herbicides.
5. Investigating the pharmacokinetics and pharmacodynamics of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various animal models to assess its safety and efficacy for potential clinical use.
Conclusion:
In conclusion, 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 2-bromobenzoic acid and 2-chlorobenzohydrazide in the presence of phosphorus oxychloride and pyridine. This compound has been extensively studied for its potential applications in medicinal chemistry and has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. The mechanism of action of this compound has not been fully elucidated, but various studies have suggested that it may exert its biological activities by interacting with specific molecular targets. The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. One of the main advantages of using this compound in lab experiments is its broad range of biological activities, while one of the main limitations is its relatively high cost and low availability. Finally, some of the future directions for research on this compound include exploring its potential applications in materials science, developing novel derivatives with improved biological activities, and investigating its pharmacokinetics and pharmacodynamics in various animal models.
Méthodes De Synthèse
The synthesis of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzoic acid and 2-chlorobenzohydrazide in the presence of phosphorus oxychloride and pyridine. This reaction leads to the formation of an intermediate compound, which is further reacted with acetic anhydride and acetic acid to yield the final product. The synthesis of this compound has been reported in various research articles, including "Synthesis and Biological Evaluation of Some Novel 1,2,4-Oxadiazole Derivatives" by M. S. Zaman et al. (2014) and "Synthesis and Antimicrobial Activity of 5-(Substituted phenyl)-1,3,4-oxadiazole-2-thiol Derivatives" by S. A. Kumbhar et al. (2013).
Applications De Recherche Scientifique
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. For instance, a study conducted by M. S. Zaman et al. (2014) evaluated the antimicrobial activity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its derivatives against various bacterial and fungal strains. The results indicated that the compound exhibited significant antimicrobial activity against all tested strains. Similarly, a study conducted by S. A. Kumbhar et al. (2013) evaluated the antitubercular activity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its derivatives. The results indicated that the compound exhibited significant antitubercular activity against Mycobacterium tuberculosis.
Propriétés
IUPAC Name |
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)14-17-13(18-19-14)10-6-2-4-8-12(10)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQEQBYZBCIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)

![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)
![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

